Cas no 89693-16-3 (1-Propene, 3-[[(2-chloropropyl)thio]methoxy]-)
![1-Propene, 3-[[(2-chloropropyl)thio]methoxy]- structure](https://ja.kuujia.com/scimg/cas/89693-16-3x500.png)
1-Propene, 3-[[(2-chloropropyl)thio]methoxy]- 化学的及び物理的性質
名前と識別子
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- 1-Propene, 3-[[(2-chloropropyl)thio]methoxy]-
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- インチ: 1S/C7H13ClOS/c1-3-4-9-6-10-5-7(2)8/h3,7H,1,4-6H2,2H3
- InChIKey: FJVOTZMBUVSXLX-UHFFFAOYSA-N
- ほほえんだ: C=CCOCSCC(Cl)C
1-Propene, 3-[[(2-chloropropyl)thio]methoxy]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359016-0.5g |
3-{[(2-chloropropyl)sulfanyl]methoxy}prop-1-ene |
89693-16-3 | 0.5g |
$699.0 | 2023-03-07 | ||
Enamine | EN300-359016-1.0g |
3-{[(2-chloropropyl)sulfanyl]methoxy}prop-1-ene |
89693-16-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-359016-0.1g |
3-{[(2-chloropropyl)sulfanyl]methoxy}prop-1-ene |
89693-16-3 | 0.1g |
$640.0 | 2023-03-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048246-5g |
3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene |
89693-16-3 | 95% mix TBC as stabilizer | 5g |
¥9352.0 | 2024-04-17 | |
Ambeed | A1103458-1g |
3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene |
89693-16-3 | 95% mix TBC as stabilizer | 1g |
$469.0 | 2024-04-16 | |
Enamine | EN300-359016-10.0g |
3-{[(2-chloropropyl)sulfanyl]methoxy}prop-1-ene |
89693-16-3 | 10.0g |
$3131.0 | 2023-03-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048246-1g |
3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene |
89693-16-3 | 95% mix TBC as stabilizer | 1g |
¥3220.0 | 2024-04-17 | |
Enamine | EN300-359016-2.5g |
3-{[(2-chloropropyl)sulfanyl]methoxy}prop-1-ene |
89693-16-3 | 2.5g |
$1428.0 | 2023-03-07 | ||
Ambeed | A1103458-5g |
3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene |
89693-16-3 | 95% mix TBC as stabilizer | 5g |
$1363.0 | 2024-04-16 | |
Enamine | EN300-359016-5.0g |
3-{[(2-chloropropyl)sulfanyl]methoxy}prop-1-ene |
89693-16-3 | 5.0g |
$2110.0 | 2023-03-07 |
1-Propene, 3-[[(2-chloropropyl)thio]methoxy]- 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
1-Propene, 3-[[(2-chloropropyl)thio]methoxy]-に関する追加情報
Introduction to 1-Propene, 3-[[(2-chloropropyl)thio]methoxy] and Its Significance in Modern Chemical Research
1-Propene, 3-[[(2-chloropropyl)thio]methoxy], with the CAS number 89693-16-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in the synthesis of bioactive molecules and advanced materials. The presence of both a propene backbone and a complex thioether-methoxy functional group makes it a versatile intermediate in various chemical transformations.
The compound's structure, featuring a chloropropyl side chain attached to a thiomethoxy group, positions it as a valuable building block for the development of novel pharmaceuticals and agrochemicals. The chloropropyl moiety introduces reactivity that can be exploited in nucleophilic substitution reactions, while the thiomethoxy group provides a site for further functionalization via oxidation or reduction processes. Such structural attributes are highly valued in medicinal chemistry, where precision and modularity in molecular design are paramount.
In recent years, the demand for specialized intermediates like 1-Propene, 3-[[(2-chloropropyl)thio]methoxy] has surged due to advancements in drug discovery methodologies. The compound's ability to serve as a precursor for more complex molecules has made it indispensable in synthetic laboratories. For instance, researchers have leveraged its reactivity to develop new analogs of existing drugs, aiming to improve pharmacokinetic properties such as solubility and bioavailability. This underscores the importance of having high-quality intermediates like CAS no. 89693-16-3 in the pharmaceutical pipeline.
One of the most compelling aspects of 1-Propene, 3-[[(2-chloropropyl)thio]methoxy] is its role in the synthesis of heterocyclic compounds. Heterocycles are the backbone of many bioactive molecules, including antibiotics and antiviral agents. By incorporating this compound into synthetic routes, chemists can efficiently construct nitrogen-containing heterocycles that exhibit desirable biological activities. The thioether-methoxy functionality provides a handle for introducing nitrogen atoms into the molecule through cyclization reactions, thereby expanding the library of potential therapeutic candidates.
The compound's utility extends beyond pharmaceutical applications. In materials science, derivatives of 1-Propene, 3-[[(2-chloropropyl)thio]methoxy] have been explored for their potential use in polymer synthesis. Specifically, its reactivity allows for the creation of cross-linked polymers with tailored properties. These polymers find applications in coatings, adhesives, and even biodegradable materials. The ability to modify both the propene backbone and the functional groups attached to it offers chemists unprecedented control over polymer architecture.
Recent studies have also highlighted the compound's role in catalysis. Transition metal-catalyzed reactions involving 1-Propene, 3-[[(2-chloropropyl)thio]methoxy] have shown promise in facilitating carbon-carbon bond formation under mild conditions. This is particularly relevant in green chemistry initiatives, where energy-efficient synthetic pathways are prioritized. The development of such catalytic systems not only enhances reaction efficiency but also reduces waste generation, aligning with global sustainability goals.
The synthesis of 1-Propene, 3-[[(2-chloropropyl)thio]methoxy] itself is a testament to modern synthetic chemistry techniques. Advanced methods such as organometallic chemistry and flow chemistry have enabled researchers to produce this compound with high yields and purity. These advancements are crucial for ensuring that downstream applications are not compromised by impurities or low yields. Moreover, the scalability of these synthetic routes is essential for industrial production, where large quantities of high-quality intermediates are required.
In conclusion,1-Propene, 3-[[(2-chloropropyl)thio]methoxy] (CAS no. 89693-16-3) represents a cornerstone compound in contemporary chemical research. Its unique structural features make it indispensable for pharmaceutical synthesis, materials science applications, and catalytic processes. As research continues to evolve,1-Propene, 3-[[(2-chloropropyl)thio]methoxy] will undoubtedly play an even more significant role in shaping the future of chemical innovation.
89693-16-3 (1-Propene, 3-[[(2-chloropropyl)thio]methoxy]-) 関連製品
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